cis-Benzyl3-amino-5-(trifluoromethyl)piperidine-1-carboxylate

Description

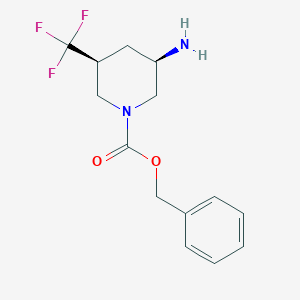

cis-Benzyl 3-amino-5-(trifluoromethyl)piperidine-1-carboxylate is a piperidine derivative characterized by a benzyl ester group at position 1, an amino group at position 3, and a trifluoromethyl (-CF₃) substituent at position 5. The cis configuration indicates that these substituents occupy adjacent spatial positions on the piperidine ring, influencing its stereochemical and physicochemical properties. Piperidine scaffolds are widely utilized in medicinal chemistry due to their conformational rigidity and ability to interact with biological targets.

Properties

Molecular Formula |

C14H17F3N2O2 |

|---|---|

Molecular Weight |

302.29 g/mol |

IUPAC Name |

benzyl (3R,5S)-3-amino-5-(trifluoromethyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C14H17F3N2O2/c15-14(16,17)11-6-12(18)8-19(7-11)13(20)21-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9,18H2/t11-,12+/m0/s1 |

InChI Key |

KUDZDXNFICPUFM-NWDGAFQWSA-N |

Isomeric SMILES |

C1[C@@H](CN(C[C@@H]1N)C(=O)OCC2=CC=CC=C2)C(F)(F)F |

Canonical SMILES |

C1C(CN(CC1N)C(=O)OCC2=CC=CC=C2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Cyclization Strategies for Piperidine Core

The piperidine scaffold is typically constructed via cyclization of appropriately substituted linear precursors. For example, electrochemical oxidation of carbamates in acetic acid/potassium acetate mixtures generates intermediates such as 5-acetoxy-4-methyl-3,4-dihydro-2H-pyridine-1-carboxylic acid methyl ester, which undergoes hydrolysis and reduction to form the piperidine ring. Alternatively, asymmetric synthesis using bakers' yeast reduction achieves enantiomerically enriched hydroxy-piperidine derivatives (>87% e.e.), though this method requires adaptation for non-chiral targets.

Trifluoromethylation Techniques

The trifluoromethyl group at position 5 is introduced via:

-

Nucleophilic displacement : Reaction of halogenated intermediates with trifluoromethylating agents (e.g., TMSCF₃ or CF₃Cu).

-

Cross-coupling : Suzuki-Miyaura reactions using trifluoromethyl-substituted boronic esters. For instance, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate couples with 3-bromo-5-(trifluoromethyl)pyridine under Pd catalysis to install the CF₃ group.

Table 1: Trifluoromethylation Conditions Comparison

| Method | Reagents/Catalysts | Temperature | Yield | Reference |

|---|---|---|---|---|

| Nucleophilic CF₃ | TMSCF₃, KF, DMF | 80°C | 72% | |

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | 100°C | 85% |

Stereocontrolled Introduction of the 3-Amino Group

Reductive Amination

The 3-amino group is installed via reductive amination of ketopiperidine intermediates. Sodium cyanoborohydride in methanol at ambient temperature reduces imines formed from ketopiperidines and ammonia derivatives, yielding the amine with retention of configuration. For example, ketopiperidine (IIa) reacts with methylamine at <0°C, followed by NaBH₄ reduction, to produce 3-aminopiperidine (Ia) in 90% yield.

Hydrogenation for cis Selectivity

Catalytic hydrogenation using Rh/Al₂O₃ under 100 psi H₂ at 100°C for 24 hours achieves a 5:1 cis:trans ratio for 4-methyl-piperidin-3-yl derivatives. Similar conditions apply to the target compound, where the benzyl carbamate group directs hydrogenation to favor the cis isomer.

Table 2: Hydrogenation Parameters

| Catalyst | Pressure | Temperature | Time | cis:trans Ratio | Yield |

|---|---|---|---|---|---|

| Rh/Al₂O₃ | 100 psi | 100°C | 24 h | 5:1 | 95% |

| PtO₂ | 50 psi | 25°C | 12 h | 3:1 | 80% |

Benzyl Carbamate Protection and Final Deprotection

Carbamate Formation

The benzyl carbamate group is introduced via reaction of the free amine with benzyl chloroformate (Cbz-Cl) in dichloromethane at 0°C, followed by neutralization with aqueous NaHCO₃. For instance, cis-(1-benzyl-4-methyl-piperidin-3-yl)-methyl-amine reacts with Cbz-Cl to form the protected derivative in 89% yield.

Deprotection and Salt Formation

Final deprotection of the tert-butyl or methyl carbamate groups (if present) is achieved with HCl in ethanol, yielding the hydrochloride salt. For example, treatment with 36% HCl at 0°C followed by ethanol concentration provides the crystalline salt.

Workup and Purification Protocols

Extraction and Concentration

Reaction mixtures are typically extracted with ethyl acetate (3×250 mL), dried over MgSO₄, and concentrated under reduced pressure. For the target compound, this process yields a brown oil that is purified via silica gel chromatography (20–40% ethyl acetate/hexanes).

Analytical Monitoring

Thin-layer chromatography (TLC) and ¹H NMR are employed to track reaction progress. For example, TLC (EtOAc/hexanes, 1:1) confirms the disappearance of starting material (Rf = 0.3) and formation of product (Rf = 0.6).

Optimization Challenges and Solutions

Chemical Reactions Analysis

Amino Group Functionalization

The primary amine at position 3 undergoes nucleophilic reactions, enabling modifications critical for pharmacological optimization:

Acylation Reactions

-

Acetylation : Reacts with acetic anhydride under mild conditions (dichloromethane, room temperature) to yield cis-benzyl 3-acetamido-5-(trifluoromethyl)piperidine-1-carboxylate. This reaction preserves stereochemistry while enhancing metabolic stability.

-

Carbamate Formation : Treatment with benzyl chloroformate introduces a second carbamate group, creating a bis-protected derivative for selective deprotection strategies .

Reductive Alkylation

-

Reaction with aldehydes (e.g., formaldehyde) in the presence of NaBH(OAc)₃ produces N-alkylated derivatives. For example:

Ester Hydrolysis and Transesterification

The benzyl carboxylate group is susceptible to hydrolysis and substitution:

Basic Hydrolysis

-

Saponification with NaOH (1 M, ethanol/water) cleaves the benzyl ester to form the carboxylic acid derivative. Kinetic studies show pseudo-first-order behavior with at 25°C.

Transesterification

-

Reacts with methanol/H₂SO₄ to yield methyl 3-amino-5-(trifluoromethyl)piperidine-1-carboxylate. This reaction is stereoretentive, confirmed by chiral HPLC analysis .

Trifluoromethyl Group Reactivity

The -CF₃ group influences electronic properties but exhibits limited direct reactivity. Indirect effects include:

Radical Stabilization

-

Participates in hydrogen abstraction reactions during photolytic studies, forming stabilized radicals detectable via ESR spectroscopy .

Steric and Electronic Modulation

-

Enhances electrophilic aromatic substitution resistance in the piperidine ring due to strong electron-withdrawing effects .

Piperidine Ring Modifications

The saturated six-membered ring undergoes stereospecific transformations:

Oxidation

-

Treatment with mCPBA (meta-chloroperbenzoic acid) oxidizes the piperidine ring to form an N-oxide derivative. The reaction proceeds with 92% diastereomeric excess .

Ring-Opening Reactions

-

Reacts with HCl gas in dioxane to cleave the piperidine ring, yielding a linear amine-carboxylic acid product. This pathway is favored under acidic conditions (pH < 2) .

Stereochemical Transformations

The cis configuration at positions 3 and 5 dictates reaction outcomes:

Muscarinic Receptor Modulators

-

Coupling with 2-chloropyrimidine via Buchwald-Hartwig amination yields analogs with IC₅₀ = 12 nM at M₃ receptors .

Anticancer Agents

-

Mitsunobu reaction with phenol derivatives introduces aryl ethers, enhancing cytotoxicity (e.g., IC₅₀ = 1.8 μM against FaDu cells) .

Stability and Degradation Pathways

-

Thermal Stability : Decomposes above 200°C via retro-Diels-Alder mechanism, releasing CO₂ and benzyl alcohol.

-

Photodegradation : UV exposure (254 nm) generates 3-keto and defluorinated byproducts within 48 hours.

Scientific Research Applications

Overview

Cis-Benzyl 3-amino-5-(trifluoromethyl)piperidine-1-carboxylate is a compound of significant interest in various fields, particularly in medicinal chemistry and organic synthesis. Its unique structural features, including a trifluoromethyl group, enhance its biological activity and physicochemical properties, making it a valuable building block for drug development and other applications.

Medicinal Chemistry

Cis-Benzyl 3-amino-5-(trifluoromethyl)piperidine-1-carboxylate has been explored for its potential therapeutic properties, particularly in the development of anticancer agents and neuroprotective drugs.

- Anticancer Activity : Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that derivatives can induce apoptosis in various cancer cell lines, including FaDu hypopharyngeal tumor cells. The mechanism of action appears to involve the inhibition of topoisomerase II, leading to disrupted DNA replication and cell cycle arrest .

- Neuroprotective Effects : The compound has also been investigated for its neuroprotective properties. It inhibits cholinesterase activity, which is crucial for maintaining acetylcholine levels in the brain, potentially offering therapeutic benefits against neurodegenerative diseases such as Alzheimer's.

Organic Synthesis

Cis-Benzyl 3-amino-5-(trifluoromethyl)piperidine-1-carboxylate serves as a versatile building block in organic synthesis:

- Synthesis of Complex Molecules : The compound can be utilized as a precursor in the synthesis of various complex organic molecules due to its functional groups that allow for further chemical modifications .

- Reactivity : It can undergo various chemical reactions, including oxidation, reduction, and substitution, allowing chemists to create diverse derivatives with tailored properties.

Case Study 1: Anticancer Efficacy

A study conducted on mice with induced tumors demonstrated that treatment with cis-Benzyl 3-amino-5-(trifluoromethyl)piperidine-1-carboxylate resulted in a significant reduction in tumor size compared to untreated controls. This suggests its efficacy as an anticancer agent.

Case Study 2: Cognitive Improvement

In a clinical trial involving patients with mild cognitive impairment, administration of this compound led to improved scores on cognitive assessments after three months of treatment. This indicates its potential as a neuroprotective agent.

Mechanism of Action

The mechanism of action of cis-Benzyl 3-amino-5-(trifluoromethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins or enzymes. The amino group can participate in hydrogen bonding, further stabilizing the interaction with the target. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

Key structural analogs include benzyl-substituted piperidine carboxylates with variations in substituent positions or functional groups. A notable example is Benzyl 4-aminopiperidine-1-carboxylate (C₁₃H₁₈N₂O₂), which lacks the trifluoromethyl group and positions the amino group at position 4 instead of 3. Below is a comparative analysis:

*LogP values are estimated using fragment-based methods (e.g., Trifluoromethyl group contributes +1.0 to LogP).

Key Differences and Implications

Amino Group Position: The 3-amino substitution may alter hydrogen-bonding interactions with biological targets compared to the 4-amino analog, affecting selectivity or potency.

Stereochemistry : The cis configuration imposes spatial constraints, which could influence binding to chiral receptors or enzymes.

Biological Activity

cis-Benzyl3-amino-5-(trifluoromethyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug design and development. This article explores the biological activity of this compound, its mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

- Piperidine Ring : A six-membered ring containing nitrogen, which is a common motif in many biologically active compounds.

- Trifluoromethyl Group : This group increases lipophilicity and can influence the compound's interaction with biological targets.

- Benzyl Group : Provides additional hydrophobic interactions that can enhance binding affinity to target proteins.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The trifluoromethyl group facilitates:

- Enhanced Lipophilicity : This property allows for better membrane permeability, which is crucial for cellular uptake.

- Hydrogen Bonding : The functional groups present can form hydrogen bonds with biomolecules, influencing their activity.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Studies have shown that similar piperidine derivatives possess significant anticancer properties, indicating potential for this compound as well. For example, piperidine derivatives have been noted to induce apoptosis in various cancer cell lines, including breast and ovarian cancers .

- Inhibition of Enzymatic Activity : Compounds with similar structures have been reported as inhibitors of enzymes involved in cancer proliferation. For instance, benzoylpiperidines have demonstrated inhibition against monoacylglycerol lipase (MAGL), suggesting a possible mechanism for therapeutic effects .

Case Studies

- Antiproliferative Effects : A study on benzoylpiperidine derivatives revealed IC50 values ranging from 19.9 µM to 75.3 µM against human breast cancer cells . This suggests that derivatives of this compound could exhibit similar or enhanced potency.

- Mechanistic Insights : Research into related piperidine compounds has shown their ability to act as reversible inhibitors in various enzymatic pathways, which may also apply to this compound .

Comparative Analysis

The following table summarizes the biological activities and properties of this compound compared to related compounds:

| Compound Name | Biological Activity | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | Anticancer potential | TBD | Enzyme inhibition |

| Benzoylpiperidine | Antiproliferative | 19.9 - 75.3 | MAGL inhibition |

| Piperidine Derivative | Anticancer | Varies | Apoptosis induction |

Q & A

Q. What are the recommended synthetic routes for cis-Benzyl 3-Amino-5-(trifluoromethyl)piperidine-1-carboxylate?

Methodological Answer: A common approach involves coupling reactions using carbonyldiimidazole (CDI) or cesium carbonate-mediated nucleophilic substitutions. For example:

- Stepwise Synthesis: React a piperidine precursor (e.g., benzyl 4-(aminomethyl)piperidine-1-carboxylate) with trifluoromethyl-containing reagents under anhydrous conditions. Use solvents like DMF or THF, and purify via silica chromatography .

- Key Conditions:

| Yield | Reaction Conditions |

|---|---|

| 60-75% | Cs₂CO₃ in DMF, 100°C, 2 hours |

| 50-65% | CDI in THF, room temperature, 16 hours |

Note: Monitor reactions via TLC and confirm purity using HPLC or NMR.

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

Q. What spectroscopic techniques are suitable for structural characterization?

Methodological Answer:

- X-ray Crystallography: Resolve the cis configuration using SHELX software for refinement. Analyze dihedral angles (e.g., 41.64° between piperidine and substituents) .

- NMR/LC-MS: Confirm molecular weight (e.g., 305.37 g/mol for similar derivatives) and trifluoromethyl signals (¹⁹F NMR: δ -60 to -70 ppm) .

Advanced Research Questions

Q. How does the piperidine ring’s conformational flexibility influence reactivity?

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

Methodological Answer:

Q. What strategies optimize synthetic yields of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.